2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
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Overview
Description
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid is a chemical compound known for its unique structure and properties. It belongs to the class of hydroxycinnamic acids, which are commonly found in various plants and have significant biological activities. This compound is characterized by the presence of three hydroxyl groups on the phenyl ring and a propenoic acid moiety, making it a versatile molecule in both synthetic and natural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid typically involves the condensation of 3,4,5-trihydroxybenzaldehyde with an appropriate methylated acetic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-Methyl-3-(3,4,5-trihydroxyphenyl)propanoic acid.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid
- 3-(3,4-Dihydroxyphenyl)prop-2-enoic acid (Caffeic acid)
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid)
Uniqueness
2-Methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid is unique due to the presence of three hydroxyl groups on the phenyl ring, which enhances its antioxidant properties compared to other similar compounds. Additionally, the methyl group on the propenoic acid moiety provides distinct chemical reactivity and biological activity.
Properties
CAS No. |
773120-48-2 |
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Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-methyl-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(10(14)15)2-6-3-7(11)9(13)8(12)4-6/h2-4,11-13H,1H3,(H,14,15) |
InChI Key |
MZIRRARAFBERIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)O)O)O)C(=O)O |
Origin of Product |
United States |
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